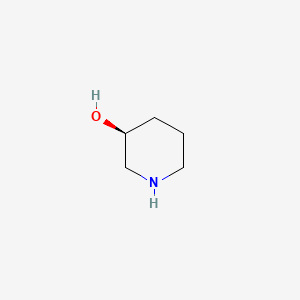

(S)-piperidin-3-ol

Description

Significance of Chiral Piperidines in Medicinal Chemistry and Organic Synthesis

Chiral piperidine (B6355638) scaffolds are fundamental components in numerous approved drugs and drug candidates. thieme-connect.comresearchgate.net The incorporation of these structures into small molecules offers several advantages in drug design, including the modulation of physicochemical properties, enhancement of biological activity and selectivity, and improvement of pharmacokinetic profiles. thieme-connect.comresearchgate.net The specific three-dimensional arrangement of atoms in a chiral piperidine can lead to more precise interactions with biological targets, such as enzymes and receptors, which is a crucial aspect of modern drug discovery. researchgate.net

In organic synthesis, chiral piperidines like (S)-piperidin-3-ol serve as versatile intermediates. ontosight.ai Their inherent chirality provides a strategic advantage in the construction of enantiomerically pure target molecules, a critical requirement for the development of many new therapeutic agents. The ability to build upon this pre-existing stereocenter allows chemists to devise more efficient and selective synthetic routes.

The Enantiomeric Purity of this compound: A Critical Aspect in Asymmetric Synthesis

The effectiveness of this compound as a chiral building block is intrinsically linked to its enantiomeric purity. In asymmetric synthesis, the goal is to produce a single enantiomer of a chiral product, as different enantiomers can have vastly different, and sometimes undesirable, biological effects. Therefore, starting with a highly enantiomerically pure material like this compound is paramount to ensure the stereochemical integrity of the final product. nih.gov

Achieving high enantiomeric excess (ee) is a key focus in the synthesis of chiral compounds. google.com Various methods have been developed for the synthesis of enantiomerically enriched piperidines, including asymmetric catalysis and biocatalysis. nih.govresearchgate.net For instance, the asymmetric reduction of a precursor ketone can yield this compound with high enantiomeric excess. researchgate.net The development of robust and scalable methods for producing highly pure enantiomers of piperidine derivatives remains an active area of research. nih.gov

Scope and Research Focus of this compound in Contemporary Chemical Science

Current research involving this compound is diverse and expansive. Scientists are continuously exploring its application in the synthesis of novel bioactive molecules. It serves as a key intermediate in the creation of a wide range of compounds, including potential antiviral and anticancer agents.

The development of new synthetic methodologies to access this compound and its derivatives more efficiently is another major research thrust. This includes the exploration of novel catalytic systems and reaction pathways. organic-chemistry.orgclockss.org Furthermore, the 3-hydroxypiperidine (B146073) skeleton is a recurring motif in many natural products, and the synthesis of these complex molecules often relies on intermediates like this compound. researchgate.net The ongoing investigation into the synthesis and application of this versatile compound underscores its enduring importance in the advancement of chemical and pharmaceutical sciences. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

(3S)-piperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c7-5-2-1-3-6-4-5/h5-7H,1-4H2/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWOSRSKDCZIFM-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S Piperidin 3 Ol

Enantioselective Synthesis Approaches

Enantioselective synthesis is paramount for producing single-enantiomer pharmaceuticals, as different enantiomers of a chiral drug can exhibit varied pharmacological and toxicological profiles. For (S)-piperidin-3-ol, several sophisticated approaches have been developed to ensure high enantiopurity.

Chiral Pool Strategy via Natural Product Precursors

The chiral pool strategy utilizes readily available and enantiomerically pure natural products as starting materials. This approach leverages the inherent chirality of these precursors to construct the target molecule.

L-glutamic acid has been employed as a versatile chiral starting material for the synthesis of (S)-3-acetoxypiperidine, a key intermediate for this compound. researchgate.netresearchgate.net This method capitalizes on the defined stereocenter of the amino acid to build the chiral piperidine (B6355638) ring. Another approach starts from the commercially available 3,4-di-O-acetyl-6-deoxy-L-glucal, which is converted into an optically active furfural (B47365) derivative. Subsequent steps, including a key displacement of a hydroxyl group with an azide (B81097) moiety with inversion of configuration, lead to the formation of a dihydropyridone intermediate, a precursor to piperidine alkaloids. sapub.org

Similarly, enantiopure (S)-epichlorohydrin serves as a starting point for the diastereoselective total synthesis of 3,6-disubstituted piperidine alkaloids, demonstrating the utility of simple chiral epoxides in constructing more complex piperidine systems. researchgate.net Mannitol (B672) has also been reported as a precursor for the stereospecific synthesis of this compound derivatives. researchgate.netresearchgate.net

Asymmetric Catalysis in Piperidine Ring Formation

Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high efficiency and enantioselectivity. Various catalytic systems have been successfully applied to the synthesis of this compound and its derivatives.

Organocatalysis, the use of small organic molecules as catalysts, provides a metal-free alternative for asymmetric synthesis. Proline and its derivatives are prominent organocatalysts for these transformations.

Furthermore, chiral secondary amines, such as diphenylprolinol silyl (B83357) ether, have been shown to effectively catalyze the asymmetric intermolecular aza-[3+3] cycloaddition of unsaturated aldehydes and enecarbamates to construct the chiral piperidine ring with excellent enantioselectivity. rsc.org

The direct catalytic asymmetric hydrogenation of pyridine (B92270) derivatives is a challenging yet highly desirable route to chiral piperidines. Recent advancements have led to the development of efficient metal-based catalytic systems for this purpose.

Iridium-based catalysts, particularly those with chiral phosphine (B1218219) ligands like BINAP and SegPhos, have shown significant success. researchgate.netacs.orgresearchgate.netmdpi.com Asymmetric hydrogenation of pyridinium (B92312) salts using an Ir/SegPhos system can produce chiral piperidine derivatives with two contiguous chiral centers in high enantioselectivities and diastereoselectivities. acs.org This method is scalable and allows for the synthesis of key pharmaceutical intermediates. acs.org Similarly, an iridium-catalyzed asymmetric hydrogenation of 2-substituted pyridinium salts using a P,N-ligand has been reported to proceed with high enantioselectivity. researchgate.netmdpi.com

Rhodium-catalyzed asymmetric hydrogenation is another effective strategy. It has been used in the synthesis of 3-amino-piperidine precursors, albeit with modest enantioselectivity in some earlier reports. google.com However, more recent developments in rhodium-catalyzed reductive transamination of pyridinium salts have enabled the synthesis of a variety of chiral piperidines with excellent diastereo- and enantio-selectivities. dicp.ac.cn

| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |

| Proline | Aldehyde | (S)-3-hydroxypiperidine | 97% | - |

| Chiral Phosphoric Acid | Unsaturated Acetal | Functionalized Piperidine | up to 99% | - |

| Ir/SegPhos | 2-Aryl-3-phthalimidopyridinium Salt | Chiral Piperidine Derivative | High | High |

| Iridium(I)/P,N-ligand | 2-Substituted Pyridinium Salt | α-Substituted Piperidine | up to 99.3:0.7 er | - |

| Rhodium-catalysed | Pyridinium Salt | Chiral Piperidine | Excellent | Excellent |

Biocatalysis, utilizing enzymes or whole microbial cells, offers a green and highly selective alternative for synthesizing chiral compounds under mild conditions. chemicalbook.comderpharmachemica.com Ketoreductases (KREDs) are particularly effective for the asymmetric reduction of prochiral ketones to chiral alcohols. chemicalbook.comderpharmachemica.com

The asymmetric reduction of N-Boc-piperidin-3-one (NBPO) to (S)-1-Boc-3-hydroxypiperidine ((S)-NBHP) is a well-established biocatalytic process. chemicalbook.comderpharmachemica.comresearchgate.netresearchgate.net Screening of various KREDs has identified enzymes that can achieve complete conversion of the substrate with excellent enantiomeric excess (>99% ee). derpharmachemica.comresearchgate.net For instance, a recombinant ketoreductase from Rhodococcus erythropolis and an NADPH-dependent reductase from Saccharomyces cerevisiae have demonstrated high efficiency and stereoselectivity in this transformation. researchgate.netresearchgate.net The process has been optimized for industrial application, achieving high substrate concentrations and yields. researchgate.netresearchgate.net

Baker's yeast has also been employed for the reduction of piperidine β-keto esters, providing the corresponding hydroxy esters with good levels of enantiomeric enrichment and exclusively as the cis-diastereoisomers. psu.edu

| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) | Yield |

| Ketoreductase (KRED) | N-Boc-piperidin-3-one | (S)-1-Boc-3-hydroxypiperidine | >99% | High |

| Recombinant KRED (R. erythropolis) | N-Boc-piperidin-3-one | (S)-1-Boc-3-hydroxypiperidine | >99% | - |

| NADPH-dependent reductase (S. cerevisiae) | N-Boc-piperidin-3-one | (S)-1-Boc-3-hydroxypiperidine | >99.5% | 99% |

| Baker's Yeast | Piperidine β-keto ester | cis-β-hydroxy ester | >80% | High |

Diastereoselective Synthesis through Chiral Auxiliary Control

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed.

Ellman's N-tert-butanesulfinyl chiral auxiliary is a prominent example used in the stereoselective synthesis of chiral amines. osi.lv This auxiliary can be applied to develop synthetic methods for accessing amines with multiple stereogenic centers. While specific examples for this compound are not detailed in the provided context, the principle is widely applicable in asymmetric synthesis.

Another strategy involves the diastereoselective dihydroxylation of tetrahydropyridine (B1245486) derivatives. The stereochemical outcome of the dihydroxylation can be influenced by the existing stereocenters and the choice of reagents, allowing for the synthesis of polyhydroxylated piperidines. beilstein-journals.org

Practical and Scalable Synthetic Routes

The demand for enantiomerically pure this compound, particularly its N-Boc protected form used in the synthesis of the anticancer drug ibrutinib, has driven the development of numerous synthetic strategies. researchgate.netresearchgate.net These methods have evolved from classical chiral resolution, which has a theoretical maximum yield of 50%, to more advanced and efficient asymmetric syntheses. researchgate.net

The use of azide-based reagents in chemical synthesis is often a concern, particularly on an industrial scale, due to the potential for generating explosive and toxic intermediates. Consequently, developing azide-free synthetic pathways is a critical goal in process chemistry.

A notable azide-free and highly enantiospecific synthesis for both (R)- and this compound has been developed. researchgate.netlookchem.com This route commences from enantiomerically pure starting materials. The key transformation involves the ring-opening of (S)-2-(oxiran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione with the anion of diethyl malonate. This step is followed by a subsequent decarboxylation to furnish the target molecule in excellent yield and high enantiopurity. researchgate.net This methodology provides a practical and safer alternative to routes that rely on azide displacement reactions for introducing the nitrogen atom. researchgate.netmdpi.com

Modern synthetic chemistry emphasizes not only high yields but also environmental sustainability. This has led to the exploration of both optimized chemical routes and biocatalytic processes.

Biocatalytic Synthesis: An efficient and environmentally friendly process for producing (S)-N-Boc-3-hydroxypiperidine involves the asymmetric reduction of N-Boc-piperidin-3-one using a ketoreductase (KRED). researchgate.net Researchers have developed processes using recombinant KREDs that demonstrate significant potential for industrial applications. researchgate.netresearchgate.net In one such process, screening of a KRED library identified an enzyme, ChKRED03, capable of completely converting the substrate at a concentration of 100 g/L to (S)-N-Boc-3-hydroxypiperidine with an enantiomeric excess (ee) of over 99%. researchgate.net The reaction proceeds under mild conditions (30 °C, pH 7.0) and demonstrates high efficiency, making it a green alternative to traditional chemical reductions which may use heavy metal catalysts or harsh reagents. researchgate.net

Table 1: Comparison of Synthetic Protocols for this compound Derivatives

| Methodology | Key Catalyst/Reagent | Substrate | Product | Yield | Enantiomeric Excess (ee) | Key Advantages |

| Azide-Free Chemical Synthesis researchgate.net | Diethyl malonate anion | (S)-2-(oxiran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione | This compound | Excellent researchgate.net | High researchgate.net | Avoids hazardous azides, enantiospecific. researchgate.net |

| Biocatalytic Reduction researchgate.netresearchgate.net | Ketoreductase (KRED) | N-Boc-piperidin-3-one | (S)-N-Boc-3-hydroxypiperidine | >95% (calculated) | >99% researchgate.netresearchgate.net | Environmentally benign, high selectivity, mild conditions. researchgate.net |

Transitioning a synthetic route from the laboratory to industrial-scale production introduces a unique set of challenges, including cost of raw materials, process safety, scalability of reactions, and purification efficiency.

A patented method designed for mass production starts with (S)-epichlorohydrin and proceeds through intermediates like (S)-1,5-dichloro-2-pentanol and (S)-1-amino-5-chloro-2-pentanol before cyclizing to form (S)-3-hydroxypiperidine. google.com This route is highlighted for its short synthetic pathway, minimal side reactions, high yield, and use of readily available, low-cost raw materials. google.com The reaction conditions are mild, enhancing the safety and practicality for industrial application. google.com

The biocatalytic KRED process has also been evaluated for its commercial viability. researchgate.net Demonstrations at a substrate concentration of 200 g/L with a low enzyme loading (substrate/catalyst ratio of 66.7 w/w) achieved complete conversion within 3 hours, yielding the product with >99% ee. researchgate.net Such high space-time yields are a critical factor for economically feasible industrial production. uni-graz.at The primary challenges in scaling up biocatalytic processes often involve enzyme stability, cost, and the efficient recycling of cofactors like NADPH, though whole-cell systems can mitigate the latter. researchgate.netresearchgate.net

Table 2: Industrial Scale-Up Considerations and Strategies

| Consideration/Challenge | Proposed Solution/Strategy | Source |

| Safety | Use of azide-free routes to avoid potentially explosive intermediates. Employment of mild reaction conditions. | researchgate.netgoogle.com |

| Cost-Effectiveness | Starting from inexpensive, readily available raw materials like (S)-epichlorohydrin. | google.com |

| Efficiency & Yield | Employing short synthetic routes with high-yielding steps. Using highly efficient biocatalysts (KREDs) for high space-time yield. | researchgate.netgoogle.com |

| Purification | Designing syntheses with fewer side reactions to simplify product purification. | google.com |

| Environmental Impact | Utilizing biocatalysis or green chemistry principles (e.g., reactions in water) to minimize hazardous waste. | researchgate.netresearchgate.net |

Retrosynthetic Analysis of the this compound Scaffold

Retrosynthetic analysis is a method used to deconstruct a target molecule into simpler, commercially available precursors, thereby planning a viable synthetic route. For this compound, the analysis must address the formation of the piperidine ring and the stereospecific introduction of the hydroxyl group at the C3 position.

A common retrosynthetic strategy involves disconnecting the C-N bonds of the heterocyclic ring. This leads back to a chiral 1,5-difunctionalized pentane (B18724) chain. For instance, this compound can be disconnected to a precursor like (S)-1-amino-5-chloro-2-pentanol, which can be formed via the amination of an epoxide derived from (S)-epichlorohydrin. google.com This approach effectively translates the chirality from a simple, commercially available C3 building block into a C5 intermediate that is primed for cyclization.

Another powerful retrosynthetic approach utilizes the chiral pool, starting from naturally occurring enantiopure compounds like amino acids or carbohydrates. researchgate.netrsc.org For example, this compound can be conceptually derived from L-glutamic acid. researchgate.net This strategy involves a series of transformations to modify the functional groups and carbon skeleton of the starting amino acid to construct the target piperidine ring, with the original stereocenter of the amino acid directing the stereochemistry of the final product. A stereospecific synthesis starting from mannitol has also been reported. rsc.org

The key disconnections in a retrosynthetic plan for this compound often include:

Intramolecular Cyclization: Disconnecting a C-N bond, suggesting a precursor like an amino-halide or amino-epoxide that can cyclize.

Reduction of a Pyridine Derivative: Disconnecting C-C and C-N double bonds within a corresponding chiral hydroxypyridine precursor, although achieving stereocontrol during reduction can be challenging.

Asymmetric Reduction: Disconnecting the C-O bond at the chiral center, leading back to a prochiral ketone like N-Boc-piperidin-3-one. This is the logic behind the biocatalytic KRED approach. researchgate.net

Table 3: Retrosynthetic Approaches to this compound

| Key Disconnection | Precursor Type / Synthon | Example Starting Material | Source |

| C-N Bond (Intramolecular Cyclization) | Chiral 1,5-dihalopentan-2-ol or 1-amino-5-halopentan-2-ol | (S)-Epichlorohydrin | google.com |

| C2-N and C6-N Bonds (from Chiral Pool) | Chiral amino acid | L-Glutamic Acid | researchgate.net |

| C3-OH Bond (Asymmetric Reduction) | Prochiral piperidinone | N-Boc-piperidin-3-one | researchgate.net |

| Ring-opening followed by cyclization | Chiral epoxide and a C2-synthon | (S)-Glycidol | researchgate.net |

Derivatization Strategies and Functionalization of S Piperidin 3 Ol

Chemical Transformations at the Hydroxyl Group

The secondary hydroxyl group in (S)-piperidin-3-ol is a versatile handle for introducing a variety of functional groups through several key reactions.

Esterification and Etherification Reactions

Esterification and etherification are fundamental transformations for modifying the hydroxyl group of this compound. These reactions are typically employed to alter the molecule's physicochemical properties, such as lipophilicity and metabolic stability. medcraveonline.com

Esterification involves the reaction of the hydroxyl group with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, often in the presence of a catalyst. For instance, the formation of ester derivatives can be achieved through standard esterification protocols. medcraveonline.com One documented example is the synthesis of (S)-3-acetoxypiperidine, which has been utilized as a chiral intermediate. researchgate.net The reaction of this compound with an appropriate acylating agent under basic conditions yields the corresponding ester.

Etherification introduces an ether linkage by reacting the hydroxyl group with alkyl halides or other electrophiles. vulcanchem.com This can be achieved under Williamson ether synthesis conditions, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. These modifications can be crucial in structure-activity relationship (SAR) studies to explore the impact of different ether substituents on biological activity. vulcanchem.com

Table 1: Examples of Esterification and Etherification of this compound

| Reaction Type | Reagent | Product | Significance | Reference |

|---|---|---|---|---|

| Esterification | Acetic Anhydride (B1165640) | (S)-3-Acetoxypiperidine | Chiral Intermediate | researchgate.net |

| Etherification | Alkyl Halide | (S)-3-Alkoxypiperidine | SAR Studies | vulcanchem.com |

Oxidation Reactions for Ketone and Aldehyde Derivatives

Oxidation of the secondary alcohol in this compound provides access to the corresponding ketone, (S)-piperidin-3-one. chemistryviews.orglibretexts.org This transformation is a critical step in the synthesis of many piperidine-based compounds. researchgate.net A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and reaction conditions.

Common oxidizing agents for the conversion of secondary alcohols to ketones include:

Chromium-based reagents: Such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and Jones reagent (CrO₃/H₂SO₄/acetone). chemistryviews.orglibretexts.org PCC is a milder reagent that can selectively oxidize secondary alcohols to ketones without over-oxidation. libretexts.org

Dess-Martin periodinane: A mild and highly selective reagent for oxidizing primary and secondary alcohols. chemistryviews.org

Swern oxidation: Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride. chemistryviews.org

The resulting (S)-piperidin-3-one is a valuable intermediate. For example, it is a key precursor in the synthesis of (S)-N-Boc-3-hydroxypiperidine through asymmetric bioreduction. researchgate.net

It is important to note that as this compound contains a secondary alcohol, its oxidation yields a ketone. The formation of an aldehyde would require a primary alcohol.

Stereoselective Alkylation and Acylation

Direct stereoselective alkylation and acylation at the hydroxyl group of this compound are less commonly reported compared to reactions at the nitrogen atom. However, the chirality of the C3 position can influence reactions at this site. Stereoselective synthesis often involves the use of chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction. For instance, in related systems, stereoselective alkylation has been achieved by forming an enolate and then reacting it with an electrophile, where the existing stereocenter directs the approach of the incoming group. researchgate.net

While direct stereoselective alkylation of the hydroxyl group itself is not a standard transformation, the concept of stereoselectivity is central to the synthesis and modification of chiral piperidines. Many synthetic strategies focus on preserving the stereochemistry at the C3 position while performing other transformations on the molecule. rsc.org

Modifications at the Piperidine (B6355638) Nitrogen Atom

The secondary amine in the piperidine ring is a nucleophilic center that readily undergoes a variety of chemical transformations, providing a straightforward method for introducing diverse substituents.

N-Alkylation and N-Acylation Reactions

N-Alkylation involves the introduction of an alkyl group onto the piperidine nitrogen. This is typically achieved by reacting this compound with an alkyl halide in the presence of a base to neutralize the hydrogen halide byproduct. vulcanchem.com Common bases include potassium carbonate or triethylamine, and solvents like dimethylformamide (DMF) are often used. vulcanchem.com For example, N-alkylation with allyl bromide yields 1-allyl-(S)-piperidin-3-ol. vulcanchem.com The nature of the N-substituent can significantly impact the biological activity of the resulting derivative. nih.gov For instance, in a series of 3-amido-3-aryl-piperidines, replacing an N-methyl group with larger alkyl groups led to a decrease in GlyT1 inhibitory activity. nih.gov

N-Acylation introduces an acyl group to the piperidine nitrogen through reaction with an acylating agent such as an acid chloride or anhydride. researchgate.net This reaction is often performed under basic conditions. For example, N-acylation of piperidine derivatives can be achieved using various acyl chlorides in the presence of a base like triethylamine. researchgate.net N-acylation can also be a key step in the synthesis of more complex molecules, for example, in the preparation of N-protected 3-hydroxypiperidine (B146073) derivatives. google.com

Table 2: Examples of N-Alkylation and N-Acylation of this compound

| Reaction Type | Reagent | Product Class | Significance | Reference |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide | N-Alkyl-(S)-piperidin-3-ol | Modulation of biological activity | vulcanchem.comnih.gov |

| N-Acylation | Acyl Chloride | N-Acyl-(S)-piperidin-3-ol | Synthesis of complex derivatives | researchgate.netgoogle.com |

Formation of N-Heterocyclic Derivatives

The piperidine nitrogen of this compound can be incorporated into a larger heterocyclic system. This can be achieved through reactions that form a new ring fused or linked to the piperidine nitrogen. For example, condensation reactions with bifunctional electrophiles can lead to the formation of N-heterocyclic derivatives. In a related context, N-alkenylated heterocycles can be synthesized via the condensation of N-heterocycles with ketones, a reaction that can be promoted by reagents like propylphosphonic anhydride (T3P). acs.org

Furthermore, the piperidine nitrogen can participate in the formation of more complex heterocyclic structures, such as 1,3,4-oxadiazoles. In one synthetic route, a piperidine derivative was a key component in the formation of a 5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-thiol intermediate. researchgate.net These strategies expand the chemical space accessible from this compound, enabling the creation of novel molecular architectures with potential applications in drug discovery.

Protection and Deprotection Strategies for the Amine

The secondary amine of this compound is a key functional handle, but its reactivity often necessitates protection during synthetic sequences to prevent undesired side reactions. The choice of a suitable protecting group is crucial and depends on its stability to the reaction conditions of subsequent steps and the ease of its selective removal. masterorganicchemistry.com

Commonly employed amine protecting groups for piperidines include carbamates like tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). masterorganicchemistry.commasterorganicchemistry.com The Boc group is widely used due to its straightforward installation using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and its facile removal under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). masterorganicchemistry.comfishersci.co.uk This strategy is particularly valuable when other functional groups in the molecule are sensitive to basic conditions or hydrogenation. For instance, the synthesis of (S)-N-Boc-3-hydroxypiperidine is a key step in the preparation of certain pharmaceutical intermediates. researchgate.net

The Cbz group, introduced using benzyl (B1604629) chloroformate (CbzCl), offers an orthogonal deprotection strategy as it is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenation. masterorganicchemistry.com This allows for the selective deprotection of a Cbz-protected amine in the presence of an acid-labile Boc group. masterorganicchemistry.com

The Fmoc group, installed with Fmoc-Cl, provides another layer of orthogonality. It is stable to both acid and catalytic hydrogenation but is removed under mild basic conditions, typically with a solution of piperidine in dimethylformamide (DMF). masterorganicchemistry.comnih.gov The selection of one protecting group over another is a strategic decision in the design of a multi-step synthesis, enabling the sequential manipulation of different parts of the molecule. masterorganicchemistry.com

Table 1: Common Amine Protecting Groups for this compound and Their Deprotection Conditions

| Protecting Group | Reagent for Protection | Common Deprotection Conditions | Stability |

|---|---|---|---|

| Boc (tert-butyloxycarbonyl) | Boc₂O | Trifluoroacetic acid (TFA), HCl | Stable to base and hydrogenation |

| Cbz (benzyloxycarbonyl) | CbzCl | H₂, Pd/C (Catalytic Hydrogenation) | Stable to acid and base |

| Fmoc (9-fluorenylmethyloxycarbonyl) | Fmoc-Cl | 20% Piperidine in DMF | Stable to acid and hydrogenation |

Ring Functionalization and Introduction of New Chiral Centers

Beyond simple protection, the piperidine ring of this compound can be extensively functionalized to introduce new substituents and chiral centers, leading to a diverse array of complex molecules.

While this compound itself is not aromatic, it can be incorporated into synthetic routes that generate aromatic systems, which can then undergo electrophilic aromatic substitution (EAS). masterorganicchemistry.comwikipedia.org For example, the piperidine nitrogen can be part of a larger heterocyclic system that includes an aromatic ring. The electronic nature of the piperidine moiety, typically as an electron-donating group, can influence the rate and regioselectivity of the EAS reaction on the attached aromatic ring. wikipedia.org

The general mechanism of EAS involves the attack of the aromatic π-system on a strong electrophile, forming a resonance-stabilized carbocation intermediate known as a Wheland intermediate. masterorganicchemistry.com Subsequent deprotonation restores aromaticity. masterorganicchemistry.commasterorganicchemistry.com Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂ or Cl₂ with a Lewis acid catalyst), and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com The directing effects of the substituents already present on the aromatic ring will determine the position of the incoming electrophile (ortho, meta, or para). masterorganicchemistry.com

The formation of new carbon-carbon bonds directly on the piperidine ring is a powerful strategy for building molecular complexity. numberanalytics.comalevelchemistry.co.uk Various methods have been developed to achieve this, often involving the generation of a nucleophilic or electrophilic center on the piperidine scaffold.

One approach involves the formation of enolates or enamines from a protected piperidone precursor, which can then react with electrophiles. For example, a protected 3-piperidone can be deprotonated to form an enolate, which can then be alkylated. Subsequent reduction of the ketone can regenerate the hydroxyl group, potentially with stereocontrol.

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are also powerful tools for C-C bond formation. alevelchemistry.co.uk These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a metal catalyst, often palladium-based. alevelchemistry.co.ukajchem-a.com For instance, a halogenated piperidine derivative could be coupled with a boronic acid to introduce a new aryl or vinyl substituent.

The existing stereocenter at C3 of this compound can be used to direct the stereochemical outcome of reactions at other positions on the ring. This substrate-controlled stereoselectivity is a cornerstone of asymmetric synthesis.

The stereocontrolled introduction of substituents can be achieved through various means. For example, nucleophilic addition to a piperidone derived from this compound can be influenced by the existing stereocenter, leading to a diastereoselective outcome. The use of chiral auxiliaries or catalysts can further enhance this stereocontrol. researchgate.net

Highly stereoselective carbolithiation reactions of α-aryl piperidine enecarbamates have been shown to provide direct access to vicinally-substituted piperidine compounds. rsc.org Furthermore, the ring-opening of chiral piperidinols can be a strategy for the synthesis of acyclic amino alcohols with multiple contiguous stereocenters. scispace.com The stereochemistry of the starting piperidinol is translated to the acyclic product. scispace.com Additionally, methods for the stereocontrolled synthesis of vicinally functionalized piperidines have been developed through the nucleophilic β-addition of alkyllithiums to α-aryl substituted piperidine enecarbamates. rsc.org

The Role of S Piperidin 3 Ol As a Chiral Intermediate and Scaffold in Complex Molecule Synthesis

Application in Natural Product Total Synthesis

The inherent chirality and functional handle of (S)-piperidin-3-ol make it an attractive starting material for the enantioselective synthesis of complex natural products, particularly those containing a piperidine (B6355638) core.

Enantioselective Synthesis of Alkaloids Incorporating the Piperidine Core

This compound and its derivatives are crucial intermediates in the total synthesis of various piperidine alkaloids, a class of natural products known for their diverse and potent biological activities, including anesthetic, analgesic, and antibiotic properties. portico.orgresearchgate.net The synthesis of these alkaloids often leverages the stereocenter of the piperidinol to control the stereochemistry of the final product.

One notable application is in the synthesis of (-)-cassine, a piperidine alkaloid with reported anti-inflammatory, antibacterial, and anticancer properties. acs.org Synthetic strategies have been developed that utilize a chiral piperidin-3-ol intermediate to construct the target molecule. acs.org For instance, a highly diastereoselective route to the all-cis,cis 3-protected 2,6-disubstituted piperidin-3-ol has been developed, demonstrating its utility as a chiral building block for alkaloids like (-)-cassine and (+)-spectaline. researchgate.net Similarly, the total synthesis of (−)-iso-6-spectaline, another 2,6-disubstituted piperidin-3-ol alkaloid, has been achieved using a cis-2,6-disubstituted piperidin-3-ol derivative as a key scaffold. jst.go.jp

The versatility of this chiral building block is further highlighted in the stereodivergent synthesis of 3-piperidinol alkaloids, where both enantiomers of the piperidinol can be accessed, allowing for the synthesis and biological evaluation of different stereoisomers of the target alkaloids. portico.org

Table 1: Examples of Alkaloids Synthesized Using this compound or its Derivatives

| Alkaloid | Biological Activity | Key Synthetic Feature |

| (-)-Cassine | Anti-inflammatory, antibacterial, anticancer acs.org | Use of a chiral piperidin-3-ol intermediate researchgate.netacs.org |

| (+)-Spectaline | Not specified | Synthesis from a cis,cis 3-protected 2,6-disubstituted piperidin-3-ol researchgate.net |

| (-)-iso-6-Spectaline | Not specified | Convergent synthesis using a cis-2,6-disubstituted piperidin-3-ol scaffold jst.go.jp |

| (+)-Coniine | Not specified | Stereoselective total synthesis through a common intermediate researchgate.net |

| (+)-Pseudoconhydrine | Not specified | Stereoselective total synthesis through a common intermediate researchgate.net |

| (+)-Sedamine | Not specified | Stereoselective total synthesis through a common intermediate researchgate.net |

Use as a Precursor for Polycyclic Systems

The reactivity of the hydroxyl and amino groups in this compound allows for its elaboration into more complex polycyclic systems. Ring-rearrangement metathesis (RRM) is a powerful strategy that has been employed to construct intricate molecular architectures from precursors derived from piperidinols. beilstein-journals.org This method allows for the formation of multiple bonds in a single step, leading to the efficient assembly of fused and bridged ring systems found in various natural products. beilstein-journals.org For example, RRM has been used to create functionalized polycyclic systems that are otherwise challenging to synthesize. beilstein-journals.org

Contribution to Pharmaceutical and Agrochemical Scaffolds

The piperidine ring is a privileged structure in medicinal chemistry, and the introduction of a chiral hydroxyl group at the C3-position, as in this compound, can significantly influence a molecule's biological activity, selectivity, and pharmacokinetic properties. researchgate.netthieme-connect.comresearchgate.net

Design and Synthesis of Receptor Ligands and Enzyme Inhibitors

This compound serves as a key scaffold in the design and synthesis of molecules that target specific biological receptors and enzymes. For example, derivatives of 3-hydroxypiperidine (B146073) have been explored as ligands for sigma-1 (σ1) receptors, which are implicated in a variety of central nervous system disorders. nih.gov The synthesis of analogues of prezamicol and trozamicol containing a 1-(4-fluorobenzyl)piperidin-3-ol fragment has led to compounds with very high affinity and selectivity for the σ1 receptor. nih.gov

Furthermore, the piperidine moiety is a crucial component in the development of inhibitors for enzymes like acetylcholinesterase (AChE), a key target in the treatment of Alzheimer's disease. nih.govnih.gov The benzyl-piperidine group is often essential for effective binding to the catalytic site of AChE. nih.gov Novel heterocyclic compounds incorporating the piperidine scaffold have been synthesized and shown to be potent AChE inhibitors. nih.gov Additionally, piperidine derivatives have been investigated as arginase inhibitors and have shown high affinity for dopamine (B1211576) and norepinephrine (B1679862) transporters, suggesting their potential in treating mood disorders.

Table 2: Examples of Biological Targets for this compound Derivatives

| Target | Therapeutic Area | Example Application |

| Sigma-1 (σ1) Receptors | Central Nervous System Disorders | Synthesis of high-affinity and selective ligands nih.gov |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Development of potent enzyme inhibitors nih.govnih.gov |

| Arginase | Metabolic Diseases | Synthesis of arginase inhibitors |

| Dopamine and Norepinephrine Transporters | Mood Disorders | Development of high-affinity transporter ligands |

| Histamine H3 Receptors | Pain, Neurological Disorders | Design of dual H3 and σ1 receptor antagonists acs.org |

Development of Novel Heterocyclic Drug Candidates

The versatility of this compound as a synthetic intermediate extends to the creation of novel heterocyclic drug candidates with a wide range of potential therapeutic applications. lookchem.comresearchgate.net Its structure allows for the incorporation of various other heterocyclic systems, leading to hybrid molecules with unique pharmacological profiles. For instance, new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives have been synthesized and evaluated as potential treatments for Alzheimer's disease. researchgate.net Similarly, piperazine (B1678402) and piperidine derivatives of oxadiazole have been developed as biologically useful moieties. acs.orgresearchgate.net The synthesis of piperidinyl tetrahydrothieno[2,3-c]isoquinolines has also yielded compounds with promising antibacterial and antifungal activities. acs.org

Precursors for Advanced Medicinal Intermediates

This compound is a valuable precursor for the synthesis of more complex and functionally rich intermediates used in medicinal chemistry. lookchem.comijpras.com For example, (S)-N-Boc-3-hydroxypiperidine is a key chiral intermediate in the synthesis of ibrutinib, an inhibitor of Bruton's tyrosine kinase. researchgate.net The synthesis of 3-aminopiperidine compounds, which are crucial intermediates for pharmaceutically active agents like tofacitinib, can be achieved from precursors derived from 3-hydroxypiperidine. google.comderpharmachemica.com The ability to transform the hydroxyl group into other functionalities, such as an amino group, greatly expands the synthetic utility of this chiral building block.

Stereoselective Construction of Complex Chemical Architectures

The inherent chirality of this compound makes it an invaluable building block in asymmetric synthesis. Its stereocenter serves as a crucial control element, guiding the formation of new stereocenters in subsequent transformations. This allows for the precise construction of complex, three-dimensional molecular architectures with a high degree of stereochemical purity, which is essential for the synthesis of biologically active compounds.

Diastereomeric Control in Multi-Step Synthesis

In the course of multi-step syntheses, the existing stereocenter of an this compound-derived intermediate can significantly influence the stereochemical outcome of reactions at other positions on the piperidine ring or on appended side chains. This substrate-controlled diastereoselectivity is a powerful strategy for creating molecules with multiple, well-defined stereocenters.

One prominent example of this control is seen in the reduction of substituted piperidones. In the synthesis of cis-2-methyl-6-substituted piperidin-3-ol alkaloids, the reduction of a dihydropyridone intermediate with a hydride reagent proceeds with high diastereoselectivity. The steric hindrance created by pseudoaxially oriented substituents at the 2- and 6-positions directs the incoming hydride to the axial face, resulting in the exclusive formation of the cis-alcohol. acs.org

Similarly, the dihydroxylation of unsaturated piperidine derivatives showcases excellent diastereomeric control. The diastereoselectivity of dihydroxylation reactions on stereoisomeric 2-butyl-1-(toluene-4-sulfonyl)-1,2,3,6-tetrahydro-pyridin-3-ols can be tuned by the choice of reagents. For certain diastereomers, Upjohn conditions (catalytic OsO₄, NMO) and Donohoe conditions (OsO₄, TMEDA) provide complementary diastereoselectivity, allowing access to different triol products from a single precursor. beilstein-journals.orgbeilstein-journals.org However, the presence of substituents at other positions on the ring can override this reagent-based control, with steric effects becoming the dominant factor in determining the facial selectivity of the dihydroxylation. beilstein-journals.orgbeilstein-journals.org

Inspired by biosynthesis, a stereoselective three-component vinylogous Mannich-type reaction has been developed to assemble multi-substituted chiral piperidines. rsc.org By employing a chiral α-methyl benzylamine (B48309) to control stereochemistry, the reaction of a bis-trimethylsilyl enol ether with an aldehyde yields a chiral dihydropyridinone adduct with high diastereoselectivity. rsc.org This adduct serves as a versatile intermediate for further functionalization. rsc.org

Examples of Diastereoselective Reactions

| Reaction Type | Substrate | Key Reagent(s) | Outcome/Product | Key Finding | Reference |

|---|---|---|---|---|---|

| Hydride Reduction | Dihydropyridone with 2,6-substituents | Hydride reagent | cis-2-Methyl-6-substituted piperidin-3-ol | Steric hindrance from pseudoaxial 2,6-substituents directs axial hydride attack, leading to the exclusive formation of the cis-alcohol. | acs.org |

| Dihydroxylation | (2R,3R)-2-butyl-1-(tosyl)-1,2,3,6-tetrahydropyridin-3-ol | OsO₄, NMO (Upjohn) vs. OsO₄, TMEDA (Donohoe) | Diastereomeric polyhydroxylated piperidines | Reagent conditions provide complementary diastereoselectivity in the absence of other overriding steric factors. | beilstein-journals.orgbeilstein-journals.org |

| Vinylogous Mannich Reaction | 1,3-bis-trimethylsilyl enol ether, aldehyde, chiral amine | Chiral α-methyl benzylamine | Chiral 2,3-dihydropyridin-4-one | The chiral amine effectively controls the stereochemical outcome of the three-component reaction. | rsc.org |

| Dehydrative Annulation | (3R, 6S)-6-(3-hydroxypropyl)piperidin-3-ol derivative | Mitsunobu type reaction | (6R, 8aS)-octahydroindolizin-6-ol | An intramolecular ring closure proceeds diastereoselectively to form the indolizidine framework. | researchgate.net |

Enantiopure Access to Bioactive Molecules

The use of this compound as a chiral starting material provides a reliable and efficient pathway to enantiomerically pure bioactive molecules and complex natural products. By beginning a synthesis with this enantiopure building block, the desired absolute stereochemistry is incorporated from the outset, avoiding the need for challenging chiral resolutions or asymmetric syntheses at later stages.

A significant application is in the pharmaceutical industry, where (S)-N-Boc-3-hydroxypiperidine serves as a key chiral intermediate for the synthesis of Ibrutinib. researchgate.net Ibrutinib is a potent inhibitor of Bruton's tyrosine kinase, used in the treatment of certain cancers. researchgate.net The precise stereochemistry of the piperidinol moiety is critical for its biological activity.

The versatility of this chiral scaffold is further demonstrated in the total synthesis of various alkaloids. An efficient synthesis of enantiopure 2,6-disubstituted piperidin-3-ol was developed as a cornerstone for the asymmetric synthesis of (+)-deoxoprosopinine, a piperidine alkaloid isolated from Prosopis africana. acs.orgnih.gov Similarly, a 2-piperidone (B129406) derived from this compound chemistry has been converted into all four possible diastereomers of a 2,6-disubstituted 3-piperidinol building block. acs.org These building blocks have enabled the chiral synthesis of several 3-piperidinol alkaloids, including (+)-prosafrinine, (−)-iso-6-cassine, (−)-prosophylline, and (−)-prosopinine. acs.org

Furthermore, the synthesis of indolizidine alkaloids, such as (-)-coniceine, has been achieved starting from enantiomerically pure precursors derived from this compound chemistry. researchgate.net For instance, a diastereoselective synthesis of (6R, 8aS)-octahydroindolizin-6-ol, a precursor to the alkaloid (-)-8a-epidesacetoxyslaframine, was accomplished using a piperidine intermediate, (3R, 6S)-6-(3-hydroxypropyl)piperidin-3-ol, which originates from an (S)-configured starting material. researchgate.net This highlights how the initial chirality of the piperidinol is transferred through multiple synthetic steps to establish the absolute configuration of the final complex, bicyclic product.

Bioactive Molecules Synthesized Using this compound Scaffolds

| Bioactive Molecule | Class | Chiral Precursor/Intermediate | Significance | Reference |

|---|---|---|---|---|

| Ibrutinib | Pharmaceutical (Kinase Inhibitor) | (S)-N-Boc-3-hydroxypiperidine | An anticancer drug for treating B-cell malignancies. | researchgate.net |

| (+)-Deoxoprosopinine | Piperidine Alkaloid | Enantiopure 2,6-disubstituted piperidin-3-ol | Demonstrates a versatile approach to complex enantiopure alkaloids. | acs.orgnih.gov |

| (-)-Iso-6-cassine | Piperidine Alkaloid | 2,6-disubstituted 3-piperidinol building block | Highlights the utility of piperidinol-derived building blocks in natural product synthesis. | acs.org |

| (-)-Prosophylline | Piperidine Alkaloid | 2,6-disubstituted 3-piperidinol building block | Provides access to a range of stereoisomeric alkaloids from a common strategy. | acs.org |

| (-)-Prosopinine | Piperidine Alkaloid | 2,6-disubstituted 3-piperidinol building block | Showcases the modularity of the synthetic approach for diverse targets. | acs.org |

| (-)-8a-epidesacetoxyslaframine | Indolizidine Alkaloid | (3R, 6S)-6-(3-hydroxypropyl)piperidin-3-ol | The piperidinol intermediate is key to forming the bicyclic alkaloid core. | researchgate.net |

Structure Activity Relationship Sar Studies and Molecular Recognition with S Piperidin 3 Ol Derivatives

Ligand Design and Optimization Incorporating the (S)-Piperidin-3-ol Moiety

The design of novel therapeutic agents often leverages the unique properties of the this compound core. Its rigid, chiral structure allows for precise spatial positioning of functional groups, while the hydroxyl group serves as a critical hydrogen bond donor and acceptor, anchoring ligands within protein binding sites.

Impact of Piperidine (B6355638) Stereochemistry on Binding Affinity (Theoretical and In Vitro Pre-clinical)

The stereochemistry at the C-3 position of the piperidine ring is a determining factor in the binding affinity and biological activity of many derivatives. Preclinical studies consistently demonstrate that the (S)-enantiomer often exhibits superior activity compared to the (R)-enantiomer or the racemic mixture, highlighting the importance of stereospecific interactions with the biological target.

For instance, in the development of novel α1-adrenoreceptor (α1-AR) antagonists, a series of prazosin (B1663645) and doxazosin (B1670899) analogues were synthesized where the piperazine (B1678402) ring was replaced with (S)- or (R)-3-aminopiperidine. Binding studies revealed that the (S)-configuration at the C-3 position of the piperidine ring was crucial for optimal interaction with all three α1-AR subtypes. researchgate.net Similarly, in the design of BCL6 degraders, a remarkable stereochemical dependency was observed; the enantiomer with the (S)-configuration at the piperidin-3-ol moiety was found to be superior at inducing protein degradation. researchgate.net

The critical nature of this stereochemistry is further exemplified in the synthesis of Janus kinase 3 (JAK3) inhibitors, where the specific stereoconfiguration of piperidine derivatives is essential for effective binding to the JAK3 active site. vulcanchem.com

Table 1: Comparative Pre-clinical Activity of Piperidine Stereoisomers This table illustrates the differential biological activity observed between stereoisomers of piperidine-containing compounds in pre-clinical studies.

| Compound Series | Target | (S)-Isomer Activity | (R)-Isomer Activity | Key Finding | Reference(s) |

| Quinazoline Analogues | α1-Adrenoreceptors | Potent Antagonist | Less Active | (S)-configuration is crucial for optimal receptor interaction. | researchgate.net |

| Benzimidazolone Series | BCL6 | Superior Degradation | Inferior Degradation | (S)-configuration is favored for inducing protein degradation. | researchgate.net |

| PF-06651600 Intermediate | JAK3 | High Affinity (IC₅₀ = 12 nM) | Low Affinity (IC₅₀ > 1 µM) | Stereochemistry is essential for binding to the kinase active site. | vulcanchem.com |

Exploration of Substituent Effects on Biological Profiles (Pre-clinical)

The biological profile of this compound derivatives can be finely tuned by modifying substituents on the piperidine nitrogen or other parts of the molecular scaffold. SAR studies explore how different functional groups impact potency, selectivity, and pharmacokinetic properties.

In a study on sulfonamides bearing a piperidine nucleus, it was found that N-ethyl substitution on the piperidine nitrogen retarded the inhibitory potential against acetylcholinesterase and butyrylcholinesterase, suggesting that smaller or no substituents at this position are preferable for activity against these targets. researchgate.net Research on inhibitors of anaplastic lymphoma kinase (ALK) revealed that optimization of the amine moiety was critical, with specific piperidine derivatives showing the most promising in vitro profiles. nii.ac.jp Furthermore, studies on cytotoxic agents showed that introducing saturated N-heterocycles like piperidine could significantly enhance cytotoxicity against cancer cell lines. mdpi.com The strategic placement of substituents is therefore a key element in the optimization of lead compounds.

Computational Chemistry and Molecular Modeling Applications

Computational techniques are indispensable tools for understanding the interactions of this compound derivatives at a molecular level. Docking, molecular dynamics, and QSAR studies provide insights that guide the rational design of more effective ligands. clinmedkaz.orgclinmedkaz.org

Docking Studies of this compound Derivatives with Biological Targets

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, elucidating key binding interactions. For this compound derivatives, docking studies frequently highlight the role of the hydroxyl group in forming hydrogen bonds with amino acid residues in the active site.

For example, docking studies of phosphoramidate (B1195095) derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole against the 3V2B protein revealed significant binding modes, with high dock scores ranging from -7.2 to -9.5, compared to standard drugs. nih.gov In another study, docking of pyrimidine (B1678525) derivatives into the ALK active site (PDB: 4MKC) showed that ligands form hydrogen bonds at the hinge region, with the piperidine ring's orientation and substituents influencing the binding. thieme-connect.com Similarly, docking of thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives into the active site of α-amylase demonstrated strong binding affinities, with compound 4e achieving a docking score of -7.43 kcal/mol. nih.govplos.org These studies confirm that the piperidine moiety effectively positions the molecule within the binding pocket to facilitate crucial interactions. nih.gov

Table 2: Summary of Molecular Docking Studies with Piperidine Derivatives This table summarizes results from various molecular docking studies, showing the interaction of piperidine derivatives with their respective biological targets.

| Derivative Class | Target Protein (PDB ID) | Range of Docking Scores (kcal/mol) | Key Interacting Residues | Predicted Interaction Type | Reference(s) |

| Phosphoramidate Derivatives | 3V2B | -7.2 to -9.5 | Not Specified | Significant binding modes | nih.gov |

| Pyrimidine Derivatives | ALK (4MKC) | Not Specified | Met1199 | Hydrogen bonding at hinge region | thieme-connect.com |

| Thiazolo[3,2-a]pyridines | α-Amylase | Up to -7.43 | Trp59, Tyr62, Gln63, Asp197, His299 | Hydrogen bonds, Hydrophobic interactions | nih.govplos.org |

| Tetrazole Derivatives | 4OR7 | Up to -7.8 | Not Specified | High binding affinity | nih.gov |

Molecular Dynamics Simulations to Elucidate Ligand-Receptor Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, assessing the stability of binding poses and characterizing the conformational changes over time. mdpi.com These simulations are crucial for validating docking results and understanding the energetic basis of molecular recognition.

MD simulations performed on thiazolo[3,2-a]pyridine derivatives bound to α-amylase showed that the ligand-protein complex stabilized after 25 nanoseconds with only minor fluctuations, confirming a stable binding mode. nih.govplos.org Analysis of the root-mean-square fluctuation (RMSF) identified specific residues (e.g., Trp58, Tyr62, Asp300) that interacted consistently with the ligand throughout the simulation. nih.gov In studies of B-RAF kinase inhibitors, MD simulations and subsequent binding free energy calculations (MM/PBSA) yielded results that correlated well with experimental biological activity, affirming the accuracy of the computationally derived binding modes. acs.org Such simulations are also used to study the interaction of pyrano thiazine (B8601807) derivatives with targets like VEGFR-2, providing further support for experimental findings. ekb.eg

Quantitative Structure-Activity Relationship (QSAR) Analysis of Derivatives

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models help in predicting the activity of novel compounds and identifying the key physicochemical properties that govern their potency. researchgate.net

For a series of N-arylmethylpiperidinamine derivatives acting as dual serotonin (B10506) (SET) and norepinephrine (B1679862) (NET) reuptake inhibitors, a QSAR analysis revealed that steric factors were predominant for SET inhibition, while lipophilicity was key for NET inhibition. tandfonline.com In a 3D-QSAR study on pyrimidine-based ALK inhibitors, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) models were developed. The resulting contour maps indicated that bulky substituents in certain regions of the piperidine ring could enhance inhibitory activity. thieme-connect.com Another QSAR investigation on cytotoxic 3,5-bis(arylidene)-4-piperidones found that molecular density and topological indices were important factors for determining cytotoxicity. nih.gov These models serve as powerful predictive tools in the lead optimization process. researchgate.net

Stereochemical Influence on Molecular Recognition and Chirality-Dependent Biological Response

The three-dimensional spatial arrangement of substituents, or stereochemistry, of the this compound scaffold is a critical determinant of its biological function. The chirality centered at the 3-position of the piperidine ring profoundly influences how its derivatives interact with other chiral molecules, particularly biological targets like enzymes and receptors. This interaction dictates the molecular recognition process and results in chirality-dependent biological responses, where different enantiomers or diastereomers of the same compound can exhibit markedly different potencies and effects.

Molecular recognition between a ligand and its biological target is highly specific and dependent on the complementary shapes and electronic properties of the interacting molecules. Since enzymes and receptors are composed of chiral L-amino acids, they create a chiral environment. This inherent chirality allows them to differentiate between the stereoisomers of a drug or ligand. The (S)-configuration of the hydroxyl group on the piperidin-3-ol ring, along with other substituents, determines the molecule's ability to form specific hydrogen bonds and other non-covalent interactions within a binding site. An incorrect orientation, as would be presented by the corresponding (R)-enantiomer, can lead to a significant loss of binding affinity and, consequently, biological activity.

The ability of chiral molecules to distinguish between enantiomers is not limited to biological systems. In analytical chemistry, for instance, chiral probes are designed for the express purpose of enantiodifferentiation. A 19F-labeled cyclopalladium chiral probe has been shown to effectively recognize and create distinct NMR signals for various substituted piperidines, including those with a chiral center at the 3-position, demonstrating the principle of specific chiral molecular recognition. nih.gov

Detailed research findings from various studies underscore the pivotal role of stereochemistry in the biological activity of this compound derivatives.

Monoamine Transporter Affinity

A study on a series of piperidin-3-ol derivatives designed as monoamine transporter inhibitors revealed a strong dependence on stereochemistry for their binding affinity to dopamine (B1211576) (DAT), serotonin (SERT), and norepinephrine (NET) transporters. nih.govnih.gov The presence and configuration of the hydroxyl group on the piperidine ring were found to be crucial. For example, introducing a hydroxyl group onto the piperidine ring of one parent compound enhanced its DAT binding affinity 20-fold in the most active enantiomer. nih.gov This suggests the hydroxyl group forms a key hydrogen bond within the transporter's binding site, an interaction only possible with the correct stereochemical arrangement. nih.gov The activity of various stereoisomers synthesized in the study highlights this dependency. nih.gov

| Compound Stereochemistry | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) |

|---|---|---|---|

| (3R,4R,2'R) | 15.4 | 3120 | 42.7 |

| (3S,4S,2'R) | 4.69 | 1440 | 139 |

Anti-tuberculosis Activity

In the search for new anti-tuberculosis agents, a library of piperidinol analogs was screened. This effort identified specific stereoisomers with notable activity against Mycobacterium tuberculosis. nih.gov Two compounds, distinguished only by the stereochemistry of the propyl-2-ol linker and the substituent on the phenoxy ring, demonstrated good anti-tuberculosis activity, underscoring that the specific spatial arrangement of the entire molecule, which includes the piperidinol core, is essential for its therapeutic effect. nih.gov

Agrochemical Applications

The principle of chirality-dependent activity extends beyond pharmaceuticals into agrochemicals. Fenpropidin (B1672529), a piperidine-based fungicide, is a chiral pesticide. nih.gov It is well-established that the enantiomers of chiral pesticides often exhibit different biological activities, with one being more effective against the target pest while the other may be less active or have unintended effects on non-target organisms. nih.gov This necessitates the study of fenpropidin at the enantiomeric level to ensure its efficient and safe application. nih.gov

Role as a Chiral Synthon

The importance of the this compound stereocenter is further cemented by its use as a key chiral building block in the synthesis of complex pharmaceutical agents. For instance, (S)-N-Boc-3-hydroxypiperidine is a crucial intermediate in the synthesis of the tyrosine kinase inhibitor ibrutinib. researchgate.net The synthesis relies on stereoselective methods, such as enzymatic reduction, to produce the optically pure (S)-enantiomer, as this specific configuration is required for the final drug's efficacy. researchgate.net

Advanced Characterization and Stereochemical Assignment of S Piperidin 3 Ol and Its Derivatives

Spectroscopic Methods for Stereochemical Elucidation

Spectroscopic techniques provide detailed information about the molecular structure and stereochemistry of chiral compounds by measuring the interaction of molecules with electromagnetic radiation.

Chiroptical methods are powerful, non-destructive techniques for investigating the stereochemical features of chiral molecules. They rely on the differential interaction of left- and right-circularly polarized light with a chiral substance. wikipedia.org

Optical Rotatory Dispersion (ORD) measures the variation of optical rotation as a function of the wavelength of light. slideshare.netlibretexts.org A key phenomenon observed in ORD spectra is the Cotton effect, which describes the characteristic change in optical rotation in the vicinity of an absorption band of a chromophore. slideshare.netlibretexts.org Circular Dichroism (CD) is the differential absorption of left- and right-circularly polarized light by a chiral molecule. libretexts.org CD spectra are absorptive, and like ORD, they exhibit Cotton effects that are highly sensitive to the molecule's stereochemistry. wikipedia.org

For 3-hydroxypiperidines, CD measurements have been used to assign absolute configurations based on empirical rules, such as the piperidine (B6355638) helicity rule. rsc.org Studies on N-salicylidenimino derivatives of aminopiperidinols, for instance, have shown a direct correlation between the sign of the observed Cotton effects and the absolute configuration of the stereocenters. A negative Cotton effect at specific wavelengths corresponds to an (R) configuration at the carbon bearing the hydroxyl group, while a positive effect indicates the (S) configuration. arkat-usa.org This allows for the assignment of unknown stereochemistry by correlation.

| Derivative Type | Observed Cotton Effect Sign | Assigned Absolute Configuration | Reference Wavelengths (nm) |

|---|---|---|---|

| N-salicylidenimino | Negative | (3R,4R) | ~250 and ~322 |

| N-salicylidenimino | Positive | (3S,4S) | ~250 and ~322 |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation. While standard 1D NMR (¹H and ¹³C) can confirm the connectivity of a molecule, advanced techniques are required to probe its stereochemistry.

Differences in the chemical shifts of corresponding protons and carbons can be observed between diastereomers. For example, in diastereomeric derivatives of 3-(piperidin-3-yl)-1H-indole, significant differences in chemical shifts were noted for the protons and carbons of the piperidine ring, particularly at the C2 and C6 positions adjacent to the nitrogen atom. nih.gov These differences arise from the distinct spatial arrangements of the substituents in each stereoisomer. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that detects the spatial proximity of atoms within a molecule. mdpi.com Cross-peaks in a NOESY spectrum indicate that two protons are close in space (typically within 5 Å), providing crucial information for determining relative configuration and conformational preferences. mdpi.comnih.gov For piperidine rings, which can exist in chair or boat conformations, NOESY can help establish the axial or equatorial orientation of substituents. ias.ac.in

Chiral Shift Reagents (CSRs) are paramagnetic lanthanide complexes that can reversibly bind to Lewis basic sites in a substrate molecule, such as the alcohol and amine groups in (S)-piperidin-3-ol. fiveable.melibretexts.org Upon complexation, the CSR induces large changes in the chemical shifts of nearby protons. In a racemic mixture, the CSR forms two transient diastereomeric complexes, which have distinct NMR spectra. libretexts.org This allows for the direct visualization and quantification of enantiomers in a single NMR experiment. Reagents such as tris(3-heptafluorobutyryl-d-camphorato)europium(III), Eu(hfc)₃, are effective for this purpose. libretexts.org

| Proton Position | (3R,2S)-2a (ppm) | (3S,2S)-3a (ppm) | Difference |Δδ| (ppm) |

|---|---|---|---|

| C₂Hax | 2.057 | 2.256 | 0.199 |

| C₂Heq | 3.086 | ~3.27 | ~0.184 |

| C₆Hax | 2.273 | 1.978 | 0.295 |

| C₆Heq | 2.928 | 2.828 | 0.100 |

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. thieme-connect.de This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides a precise three-dimensional map of the electron density within the crystal, revealing the exact spatial arrangement of every atom. thieme-connect.de

To determine the absolute configuration, the analysis must be sensitive to the difference between a molecule and its mirror image. This is achieved by utilizing the phenomenon of anomalous dispersion (or anomalous scattering). mit.edu When the X-ray wavelength is near an absorption edge of a heavier atom in the structure, the scattering factor for that atom becomes a complex number, leading to small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). thieme-connect.demit.edu By analyzing these differences, the correct enantiomer can be unambiguously assigned. researchgate.net

While this technique historically required the presence of an atom heavier than oxygen, modern diffractometers and computational methods, like the Flack parameter refinement, can often allow for the determination of absolute configuration for light-atom molecules, provided high-quality crystals are available. mit.eduresearchgate.net The absolute configuration of numerous derivatives of this compound, such as chiral 3-(piperidin-3-yl)-1H-indoles, has been unequivocally established using this method. nih.gov

| Parameter | Value for (3S,2S)-3a |

|---|---|

| Chemical Formula | C₂₂H₂₄N₂O₂ |

| Molecular Weight | 348.43 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Absolute Configuration | Confirmed as (3S,2S) |

Chromatographic Methods for Enantiomeric Purity Assessment (e.g., Chiral HPLC, GC)

Chromatographic techniques are essential for both separating enantiomers and determining the enantiomeric purity (or enantiomeric excess, e.e.) of a chiral sample. These methods utilize a chiral stationary phase (CSP) or a chiral additive in the mobile phase that interacts differently with the two enantiomers, leading to different retention times and thus, separation.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for enantiomeric purity assessment. chromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® and Chiralpak® columns), are particularly effective for a broad range of compounds. chromatographyonline.com For compounds like this compound that lack a strong UV chromophore, a pre-column derivatization step is often necessary. nih.govresearchgate.net Reaction with an achiral, UV-active agent like p-toluenesulfonyl chloride introduces a chromophore, allowing for detection by a standard UV detector. nih.govresearchgate.net The resulting derivatized enantiomers are then separated on a chiral column. Methods have been developed for baseline separation (Resolution > 4.0) of such derivatized piperidine enantiomers. nih.govresearchgate.net Both normal-phase and reversed-phase HPLC can be employed. chromatographyonline.comresearchgate.net

Chiral Gas Chromatography (GC) is another valuable technique, particularly for volatile and thermally stable compounds. Chiral GC columns typically contain a cyclodextrin (B1172386) derivative as the chiral stationary phase. gcms.cz Similar to HPLC, derivatization may be required to improve the volatility and chromatographic behavior of polar compounds like this compound. This method is highly sensitive and can be used for the quantitative analysis of enantiomeric impurities. gcms.cz

| Analyte | Column | Mobile Phase | Flow Rate | Detection |

|---|---|---|---|---|

| (R/S)-Piperidin-3-amine (derivatized) | Chiralpak AD-H | 0.1% Diethylamine in Ethanol | 0.5 mL/min | UV at 228 nm |

| (R/S)-1-Boc-3-hydroxypiperidine | Chiralpak-IC3 | Isocratic Normal Phase | Not specified | Not specified |

| Diastereomers of 3-(piperidin-3-yl)-1H-indole derivatives | Chiralpak IA | Not specified | Not specified | UV at 225 nm |

Emerging Research Directions and Future Prospects for S Piperidin 3 Ol

Novel Synthetic Methodologies and Sustainable Chemistry Initiatives

The development of efficient and environmentally benign methods for synthesizing (S)-piperidin-3-ol is a key area of ongoing research. Traditional approaches often involve multi-step processes or chiral resolution of racemic mixtures, which can be inefficient. researchgate.net To address these limitations, researchers are exploring innovative synthetic routes.

One promising approach is the use of biocatalysis. Carbonyl reductases, for example, have demonstrated high enantioselectivity in the reduction of N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine, a key intermediate. researchgate.net Research into enzymes like ketoreductases from microbial sources is paving the way for greener and more efficient syntheses.

Another area of focus is the development of novel catalytic systems for asymmetric synthesis. For instance, a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with pyridine (B92270) derivatives has been developed to produce 3-substituted tetrahydropyridines with high enantioselectivity, which can then be reduced to the corresponding piperidines. organic-chemistry.org

Sustainable chemistry principles are also being integrated into the synthesis of this compound and its derivatives. unep.orgroyalsocietypublishing.orgunibo.it This includes the use of greener solvents, minimizing waste, and developing atom-economical reactions. royalsocietypublishing.orgrsc.org The goal is to create manufacturing processes that are not only efficient but also have a reduced environmental footprint. selectwater.com

Table 1: Comparison of Synthetic Methodologies for this compound

| Methodology | Key Features | Advantages | Challenges |

| Biocatalysis (e.g., Carbonyl Reductase) | Use of enzymes for asymmetric reduction. researchgate.net | High enantioselectivity, mild reaction conditions. researchgate.net | Enzyme stability and cost can be a factor. |

| Asymmetric Catalysis (e.g., Rh-catalyzed Heck reaction) | Employs chiral metal catalysts. organic-chemistry.org | High yields and enantioselectivity. organic-chemistry.org | Catalyst cost and removal from the final product. |

| Chiral Resolution | Separation of enantiomers from a racemic mixture. researchgate.net | Established technique. | Maximum theoretical yield of 50%. researchgate.net |

| Synthesis from Chiral Pool | Utilizes naturally occurring chiral starting materials. | Enantiomerically pure products. | Limited availability of suitable starting materials. |

Expanded Applications in Material Science and Catalysis

While the primary application of this compound has been in medicinal chemistry, its unique structural features are now being explored in material science and catalysis. The presence of a chiral hydroxyl group and a secondary amine allows for its use as a versatile scaffold in the design of novel materials and catalysts.

In material science, this compound derivatives can be incorporated into polymers and other materials to impart specific properties. The chirality of the molecule can influence the three-dimensional structure of these materials, potentially leading to applications in areas such as chiral separations and asymmetric catalysis.

As a ligand in catalysis, the piperidine (B6355638) ring and its substituents can coordinate with metal centers to create chiral catalysts for a variety of organic transformations. The stereochemistry of the this compound backbone can effectively control the stereochemical outcome of these reactions, making it a valuable component in the synthesis of other chiral molecules.

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of flow chemistry and automated synthesis platforms is revolutionizing the way chemical synthesis is performed. researchgate.netthieme-connect.deresearchgate.net These technologies offer advantages in terms of safety, efficiency, and scalability. The synthesis of this compound and its derivatives is well-suited for these modern techniques.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purities. researchgate.net It also enables the safe handling of hazardous reagents and intermediates. The integration of in-line purification and analysis techniques further streamlines the synthetic process. thieme-connect.de

Automated synthesis platforms can be used to rapidly synthesize and screen libraries of this compound derivatives for various applications. This high-throughput approach accelerates the discovery of new compounds with desired properties, whether for medicinal chemistry, material science, or catalysis.

Advanced Computational Design of this compound Based Ligands

Computational modeling and simulation are becoming indispensable tools in modern chemical research. researchgate.netacs.org These methods are being increasingly used to design and optimize this compound-based ligands with specific binding affinities and selectivities for biological targets. acs.orgresearchgate.net

Structure-based drug design, for example, utilizes the three-dimensional structure of a target protein to design ligands that fit perfectly into its binding site. researchgate.net This rational design approach can significantly reduce the time and cost associated with drug discovery. clinmedkaz.orgclinmedkaz.org

Molecular dynamics simulations can be used to study the conformational preferences of this compound derivatives and their interactions with target molecules. researchgate.net This information is crucial for understanding the structure-activity relationships and for designing next-generation ligands with improved properties. Computational tools are also employed to predict the ADME (absorption, distribution, metabolism, and excretion) properties of new compounds, helping to identify promising drug candidates at an early stage.

Table 2: Computationally Designed this compound Derivatives and Their Applications